N,N-dimethylarginine
Overview
Description
Synthesis Analysis
N,N-Dimethylarginine is produced via the methylation of arginine residues in proteins by methyltransferases, which are widely distributed throughout the body. This methylation process is crucial for the modulation of NO production, as this compound competes with L-arginine, the substrate for NOS. The regulation of this compound levels is thus a significant factor in maintaining vascular health and regulating blood pressure (Alpoim et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound comprises a central guanidino group that is critical for its interaction with NOS, affecting the enzyme's activity towards L-arginine. This structure is essential for its inhibitory action, as it allows this compound to mimic L-arginine closely enough to compete for binding to NOS, thus inhibiting the production of NO (Kayacelebi et al., 2015).
Scientific Research Applications
Cardiovascular Disease Predictor : ADMA and SDMA are strong predictors of cardiovascular events and mortality in various illnesses. Their roles in inhibiting nitric oxide (NO) production contribute to vascular pathologies (Tain & Hsu, 2017).
Pharmacological Modulation : Different classes of drugs, including angiotensin II antagonists and statins, can reduce ADMA levels in plasma or tissue. Understanding these mechanisms may lead to new therapies for diseases where ADMA plays a critical role (Marín & Máñez, 2011).
Chronic Kidney Disease Marker : ADMA is considered a common pathway mediating adverse vascular effects in chronic kidney disease and predicts cardiovascular events and mortality in this population (Kielstein & Zoccali, 2008).
Diastolic Dysfunction in CKD Patients : NT‐proBNP and SDMA may be useful for detecting renal and left ventricular diastolic dysfunction in chronic kidney disease patients and renal transplant recipients (Memon et al., 2013).
Vascular Homeostasis Disruption : Dysfunction of dimethylarginine dimethylaminohydrolase (DDAH), which metabolizes ADMA, can lead to ADMA accumulation, reduced NO signaling, and subsequent vascular pathophysiology including endothelial dysfunction and elevated blood pressure (Leiper et al., 2007).
Regulation of Nitric Oxide Synthesis : Dimethylarginine dimethylaminohydrolase (DDAH) plays a key role in the metabolism of ADMA, affecting nitric oxide synthesis, and could be a target for therapeutic intervention in diseases where NO generation is disrupted (Macallister et al., 1996).
Role in Hypercholesterolemia : ADMA is upregulated by LDL cholesterol in human endothelial cells, contributing to endothelial dysfunction and atherosclerosis. This links ADMA with the adverse effects of hypercholesterolemia on cardiovascular health (Böger et al., 2000).
Muscle Development : ADMA is present in myosin during muscle development, suggesting a role in muscle physiology and potentially in muscle-related diseases (Reporterer & Corbin, 1971).
Cerebrovascular Risk Marker : ADMA is associated with cerebrovascular risk, morbidity, and mortality, highlighting its potential as a biomarker in cerebrovascular diseases (Grosse et al., 2020).
Mechanism of Action
Target of Action
N,N-Dimethylarginine, also known as Asymmetric Dimethylarginine (ADMA), is a naturally occurring chemical found in blood plasma . It primarily targets nitric oxide synthase (NOS) , an enzyme responsible for the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health .
Mode of Action
ADMA is an endogenous inhibitor of nitric oxide synthase . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyldonor and S-adenosylhomocysteine the demethylated product . By inhibiting NOS, ADMA interferes with the production of nitric oxide from L-arginine .
Biochemical Pathways
ADMA and homocysteine are biochemically linked . The biochemical pathways that regulate ADMA and its isomer symmetric dimethylarginine (SDMA), and the pathways that transduce their biological function, could be targeted to treat renal disease in the future .
Safety and Hazards
N,N-Dimethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .
Future Directions
Biochemical Analysis
Biochemical Properties
N,N-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .
Cellular Effects
This compound has been associated with various diseases. Elevated levels of this compound are accompanied by endothelial dysfunction and predict adverse outcome after ischemic stroke . It is also associated with cardiovascular disease in renal failure patients . It is thought to mediate its adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .
Molecular Mechanism
This compound is an endogenous inhibitor of nitric oxide synthase . It inhibits nitric oxide formation by displacing L-arginine from nitric oxide synthase . This leads to a decrease in nitric oxide production, which plays a crucial role in maintaining vascular tone and structure .
Temporal Effects in Laboratory Settings
The elimination of this compound occurs through urine excretion and metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) . This suggests that the effects of this compound on cellular function may change over time as it is metabolized and excreted .
Metabolic Pathways
This compound is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases . The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine .
Transport and Distribution
This compound is transported by the mitochondrial carrier SLC25A2 . This carrier protein transports this compound across the inner mitochondrial membrane . This suggests that this compound can be distributed within cells and tissues via this transport mechanism .
Subcellular Localization
This suggests that this compound may be localized in the cytoplasm of cells .
properties
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMGEXADBMOMJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017725 | |
Record name | Dimethyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Asymmetric dimethylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
30315-93-6 | |
Record name | Asymmetric dimethylarginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30315-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-dimethylarginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01686 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimethyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYLARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Asymmetric dimethylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
Record name | Asymmetric dimethylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.